2-deoxy-2-fluoro-D-galactopyranose
Overview
Description
2-deoxy-2-fluoro-D-galactopyranose is a 2-deoxy-2-fluorohexopyranose. It is functionally related to a D-galactopyranose.
Scientific Research Applications
Synthesis of Chiral 1-Bromo-1-Fluoro-1-Iodo-Alditols : The compound has been used in the synthesis of chiral 1-bromo-1-fluoro-1-iodo-alditols, which are important in carbohydrate chemistry. The reaction involved 2-bromo-2-deoxy-2-fluoro-hexopyranose compounds and generated corresponding alditols with one less carbon. In the case of the D-galacto derivative, diastereoisomeric mixtures were separated and analyzed by X-ray crystallography (Francisco et al., 2004).
Radiopharmaceutical Synthesis : Rapid and efficient syntheses of 2-deoxy-2-[18F]fluoroacetamido-D-mannopyranose and -D-galactopyranose have been described, starting from [18F]fluoride. These compounds are important in the field of radiopharmaceuticals, where they are used for imaging and diagnostic purposes (Tada et al., 1990).
Synthesis of Fluorinated Galactosides : Fluorinated galactosides like 2-deoxy-2-fluoro-β-D-galactopyranoside have been synthesized and introduced to cells as scaffolds for enzyme glycosylation. The presence of fluorine significantly affects cell viability, making these compounds relevant in biochemical and cellular studies (Kasuya et al., 2007).
NMR Spectra Analysis : The compound has been studied for its NMR spectral properties, providing valuable information for the interpretation of NMR spectra of deoxyfluoro-β-D-galactopyranose-containing oligosaccharides and related substances. Such analyses are crucial in the structural elucidation of carbohydrates (Ková & Glaudemans, 1983).
Study of Enzyme Specificity : The compound has been used in studies investigating the specificity of yeast galactokinase, an enzyme involved in galactose metabolism. Such studies are important for understanding enzyme mechanisms and metabolic pathways (Thomas, Bessell, & Westwood, 1974).
Inhibitory Activities in Cellular Biosynthesis : It has been used in the synthesis of analogues that are evaluated as inhibitors of hepatic glycosaminoglycan biosynthesis. Such studies are significant in the field of medicinal chemistry and drug development (Berkin, Szarek, & Kisilevsky, 2000).
Properties
IUPAC Name |
(3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-GASJEMHNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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